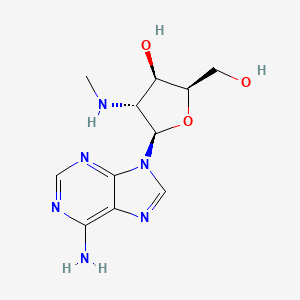
2'-Methylamino-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methylamino-2’-deoxyadenosine is a modified nucleoside analog derived from adenosine. It features a methylamino group at the 2’ position of the ribose sugar, replacing the hydroxyl group. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methylamino-2’-deoxyadenosine typically involves the modification of adenosine through a series of chemical reactions. One common method includes the protection of the hydroxyl groups on the ribose sugar, followed by the introduction of the methylamino group at the 2’ position. The final step involves deprotection to yield the desired compound. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2’-Methylamino-2’-deoxyadenosine may involve biotechnological approaches using recombinant strains of Escherichia coli. These strains are engineered to overexpress enzymes that facilitate the conversion of precursor molecules into the target compound. This method is advantageous due to its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 2’-Methylamino-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the methylamino group, potentially leading to the formation of amino derivatives.
Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions include various derivatives of 2’-Methylamino-2’-deoxyadenosine, each with distinct chemical and biological properties. These derivatives are often used in further research and development .
Scientific Research Applications
2’-Methylamino-2’-deoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Research focuses on its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: It is used in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of 2’-Methylamino-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The compound targets enzymes involved in DNA and RNA synthesis, leading to the inhibition of cell proliferation. This makes it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
2’-Amino-2’-deoxyadenosine: Similar in structure but lacks the methyl group, leading to different biological activities.
2’-Fluoro-2’-deoxyadenosine: Contains a fluorine atom instead of a methylamino group, resulting in distinct chemical properties.
2’-Chloropentostatin: Another nucleoside analog with unique structural features and biological activities.
Uniqueness: 2’-Methylamino-2’-deoxyadenosine is unique due to the presence of the methylamino group, which imparts specific chemical reactivity and biological activity. This modification enhances its potential as a therapeutic agent and a tool for biochemical research .
Properties
CAS No. |
134934-94-4 |
|---|---|
Molecular Formula |
C11H16N6O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(methylamino)oxolan-3-ol |
InChI |
InChI=1S/C11H16N6O3/c1-13-6-8(19)5(2-18)20-11(6)17-4-16-7-9(12)14-3-15-10(7)17/h3-6,8,11,13,18-19H,2H2,1H3,(H2,12,14,15)/t5-,6-,8+,11-/m1/s1 |
InChI Key |
XYSBLNMHIXKMEB-JJCHFMHPSA-N |
Isomeric SMILES |
CN[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
CNC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


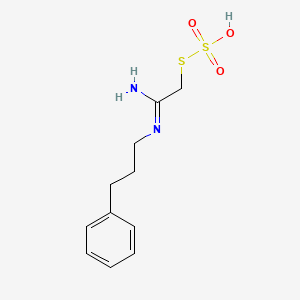

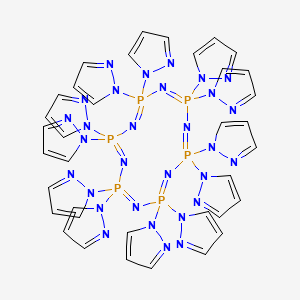
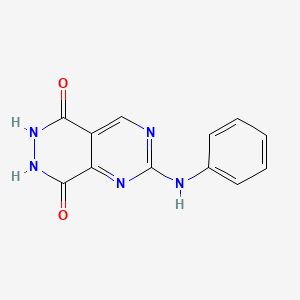
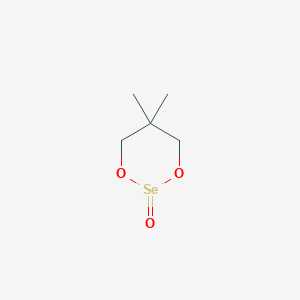
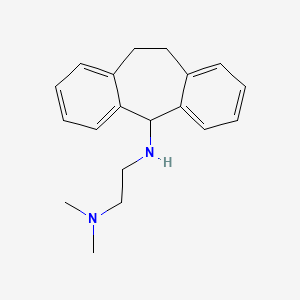
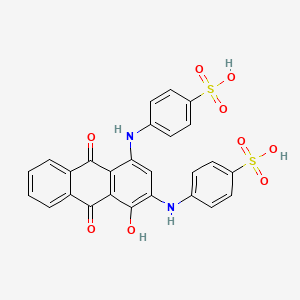
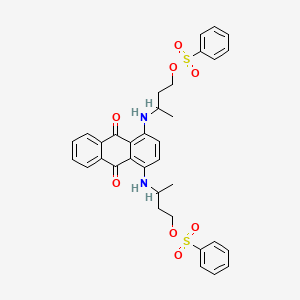
![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
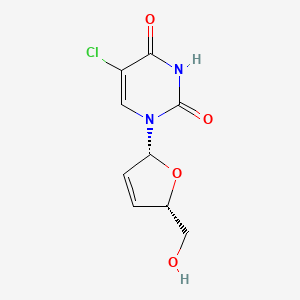
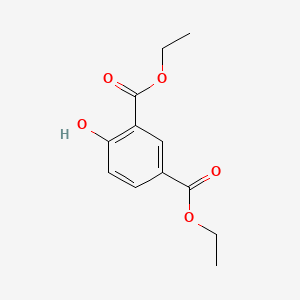
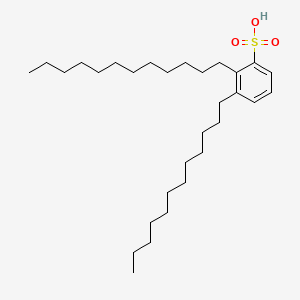
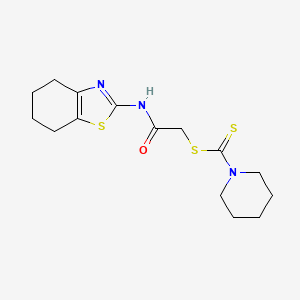
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
